4-(4-methoxybenzoyl)furan-2-sulfonamide
Description
Properties
CAS No. |
118993-61-6 |
|---|---|
Molecular Formula |
C12H11NO5S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
4-(4-methoxybenzoyl)furan-2-sulfonamide |
InChI |
InChI=1S/C12H11NO5S/c1-17-10-4-2-8(3-5-10)12(14)9-6-11(18-7-9)19(13,15)16/h2-7H,1H3,(H2,13,15,16) |
InChI Key |
OIEIIZQFSICKJF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)-2-furansulfonamide typically involves the acylation of a furan ring with 4-methoxybenzoyl chloride, followed by the introduction of a sulfonamide group. One common method involves the reaction of 4-methoxybenzoyl chloride with 2-furansulfonamide in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzoyl)-2-furansulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Furanones or other oxidized derivatives.
Reduction: Alcohol derivatives of the methoxybenzoyl group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxybenzoyl)-2-furansulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of advanced materials with specific properties, such as non-linear optical materials
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzoyl)-2-furansulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the methoxybenzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
(a) 4-(2-Hydroxypropan-2-yl)furan-2-sulfonamide (MCC950)
- Structure : Features a 2-hydroxypropan-2-yl group at position 4 of the furan ring instead of the 4-methoxybenzoyl group.
- Activity : MCC950 is a potent NLRP3 inflammasome inhibitor with demonstrated efficacy in autoimmune and inflammatory diseases. Its pharmacokinetic (PK) profile includes moderate bioavailability and a half-life of ~8 hours in murine models .
- However, the 4-methoxybenzoyl moiety in the target compound may offer superior membrane permeability due to increased lipophilicity.
(b) Pyrrolinone Derivatives with 4-Methoxybenzoyl Groups
- Example : Compound 23 (5-cyclohexyl-3-hydroxy-1-(4-(isoxazol-4-yl)phenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one) .
- Activity: This derivative showed nanomolar potency (IC50 = 0.025 μM) against P2X3 receptors and selectivity against 41 receptors and 17 enzymes.
- Key Differences: The pyrrolinone core replaces the furan ring, and the additional isoxazole-phenyl group introduces steric bulk, which may enhance target specificity but reduce metabolic stability.
(c) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide
Pharmacokinetic and Pharmacodynamic Comparisons
Key Observations:
MCC950’s 2-hydroxypropan-2-yl group improves solubility, contributing to its oral bioavailability (55% in mice) .
Biological Targets: The furan-sulfonamide scaffold (as in MCC950) is versatile, showing activity against NLRP3, while the pyrrolinone derivatives target P2X3 receptors.
Selectivity: Pyrrolinone derivatives exhibit high selectivity (tested against 41 receptors), whereas MCC950’s selectivity for NLRP3 over other inflammasomes remains a key advantage .
Research Findings and Implications
- Synthetic Accessibility : The synthesis of this compound likely parallels methods for related sulfonamides, such as coupling 4-methoxybenzoyl chloride with furan-2-sulfonamide intermediates .
- Optimization Opportunities : Introducing polar groups (e.g., hydroxypropan-2-yl) could balance lipophilicity and solubility for improved PK profiles .
Q & A
Q. What are the standard synthetic routes for 4-(4-methoxybenzoyl)furan-2-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves introducing the 4-methoxybenzoyl group to a furan-2-sulfonamide scaffold. A plausible route includes:
Sulfonamide Formation : Reacting furan-2-sulfonyl chloride with an amine (e.g., 4-methoxybenzoylated amine) under anhydrous conditions in dichloromethane or DMF .
Coupling Reactions : Using coupling agents (e.g., EDC/HOBt) to attach the 4-methoxybenzoyl group via nucleophilic acyl substitution .
- Optimization : Key factors include temperature control (0–25°C), stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and inert atmospheres to prevent hydrolysis .
Table 1 : Example Reaction Conditions
| Step | Reagents | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Sulfonation | ClSO₃H | DCM | 0°C | 60–75% |
| Amidation | NH₂-R | DMF | RT | 70–85% |
Q. Which spectroscopic techniques are prioritized for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the methoxy (δ ~3.8 ppm), benzoyl carbonyl (δ ~165 ppm), and furan protons (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₁NO₅S: 290.04) and purity (>95%) .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxy group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The methoxy group’s electron-donating nature activates the benzoyl ring for electrophilic substitutions but deactivates the sulfonamide sulfur toward nucleophiles.
- Experimental Design : Compare reaction rates of 4-methoxy vs. unsubstituted analogs in SN2 reactions (e.g., with alkyl halides). Use Hammett plots to correlate σ values with kinetic data .
- Contradiction Note : Some studies report reduced sulfonamide reactivity due to steric hindrance from the methoxy group, requiring Lewis acid catalysts (e.g., ZnCl₂) to enhance electrophilicity .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Purity Variations : Validate compound purity via HPLC (>98%) and control for residual solvents .
- Assay Conditions : Standardize MIC testing (e.g., broth microdilution at pH 7.4) and use reference strains (e.g., E. coli ATCC 25922) .
- Computational Validation : Perform molecular docking (e.g., Autodock Vina) to confirm target binding (e.g., dihydrofolate reductase) despite variable experimental IC₅₀ values .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use crystal structures (e.g., PDB: 4UBP for urease inhibition) to identify key interactions (e.g., hydrogen bonds with sulfonamide S=O) .
- QSAR Models : Correlate substituent parameters (e.g., logP, molar refractivity) with antioxidant activity (DPPH assay IC₅₀) to prioritize derivatives .
Table 2 : Example Docking Scores for Derivatives
| Derivative | Docking Score (kcal/mol) | Bioactivity |
|---|---|---|
| Parent | -7.2 | Moderate |
| Nitro-sub | -9.1 | High |
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?
- Methodological Answer :
- Nonlinear Regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism) .
- Error Analysis : Report 95% confidence intervals and use ANOVA to compare replicates (n ≥ 3) .
Q. How can synthetic challenges (e.g., low yields in sulfonylation) be systematically addressed?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize variables (e.g., solvent polarity, catalyst loading) via response surface methodology .
- Alternative Routes : Explore microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 80% yield in 30 min vs. 60% in 6h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
